
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MIQC, is a chemical compound that has been widely used in scientific research due to its unique properties. MIQC is a hydrazone derivative of indole-3-carbaldehyde and quinoline, and it has been synthesized using various methods.
作用机制
The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions or other biomolecules. This compound has been shown to inhibit the activity of metalloproteins, which are enzymes that require metal ions for their function. This compound may also act as an antioxidant by scavenging free radicals and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteins, the chelation of metal ions, and the scavenging of free radicals and reactive oxygen species. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have antitumor effects in cancer cell lines.
实验室实验的优点和局限性
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its fluorescent properties, metal ion chelation ability, and antioxidant properties. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is the development of this compound-based fluorescent probes for the detection and quantification of metal ions in biological samples. Another direction is the investigation of the therapeutic potential of this compound for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, the development of this compound-based metal ion chelators for the treatment of metal ion overload diseases such as Wilson's disease is another potential future direction.
合成方法
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized using various methods, including condensation reaction, microwave-assisted synthesis, and one-pot synthesis. The most common method is the condensation reaction, which involves the reaction of indole-3-carbaldehyde and 4-methyl-2-quinolinyl hydrazine in the presence of a suitable solvent and a catalyst. The reaction produces this compound as a yellow solid with a high yield.
科学研究应用
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe, metal ion chelator, and antioxidant. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a fluorescent probe for the detection and quantification of metal ions such as copper, iron, and zinc. This compound has also been used as a metal ion chelator for the treatment of metal ion overload diseases such as Wilson's disease. This compound has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
属性
IUPAC Name |
4-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-11-20(22-18-9-5-3-7-16(14)18)23-21-12-15-13-24(2)19-10-6-4-8-17(15)19/h3-13H,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVSDPSXZIQTG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

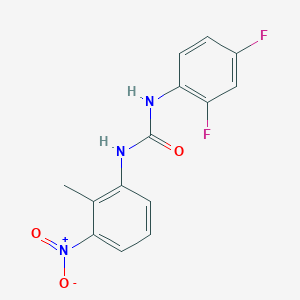
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
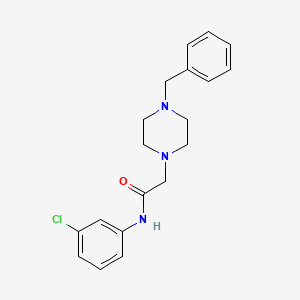
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
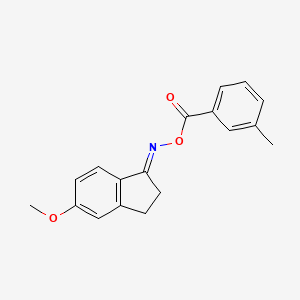
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
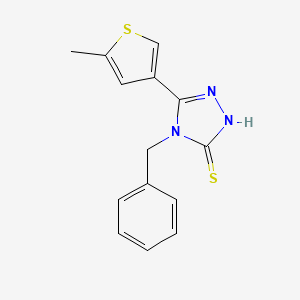
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)

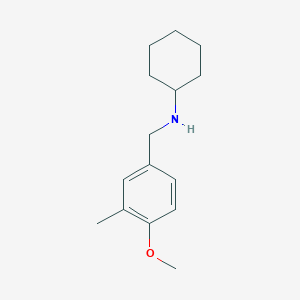
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
